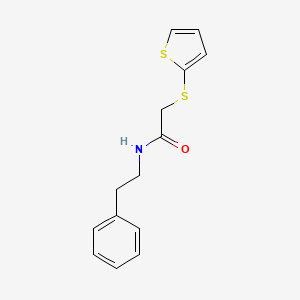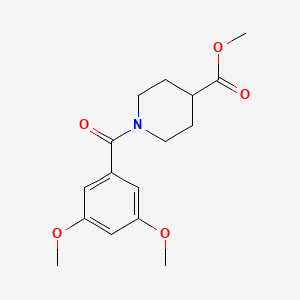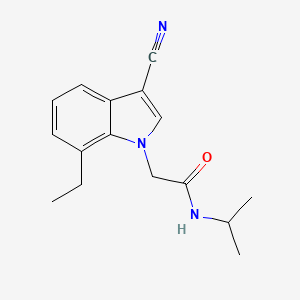
5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.
Mecanismo De Acción
AZD9291 selectively targets mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which are commonly found in NSCLC. These mutations cause the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein to be constantly active, leading to uncontrolled cell growth and division. By inhibiting the activity of the mutant 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, AZD9291 can slow or stop the growth of cancer cells.
Biochemical and physiological effects:
AZD9291 has been shown to have a high degree of selectivity for mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which reduces the risk of side effects. In clinical trials, the most common side effects of AZD9291 were diarrhea, rash, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AZD9291 in lab experiments is its high selectivity for mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which allows for more precise targeting of cancer cells. However, one limitation is that it is only effective in patients with specific 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile mutations, which limits its potential use in other types of cancer.
Direcciones Futuras
There are several potential future directions for the use of AZD9291 in cancer treatment. One area of research is the development of combination therapies that can enhance the effectiveness of AZD9291. Another area of research is the investigation of the mechanisms of resistance to AZD9291, which could lead to the development of new drugs to overcome resistance. Additionally, there is ongoing research into the use of AZD9291 in other types of cancer that may have mutations in the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein.
Métodos De Síntesis
The synthesis of AZD9291 involves the use of a multi-step process. The first step involves the preparation of 2-(2-methylphenyl)-1,3-oxazole-4-carboxylic acid, which is then converted to 2-(2-methylphenyl)-1,3-oxazole-4-carboxamide. The amide is then reacted with 1-azepanamine to produce the final product, AZD9291.
Aplicaciones Científicas De Investigación
AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile-mutant NSCLC who have developed resistance to first-generation TKIs such as erlotinib and gefitinib.
Propiedades
IUPAC Name |
5-(azepan-1-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-8-4-5-9-14(13)16-19-15(12-18)17(21-16)20-10-6-2-3-7-11-20/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBSVBTYQKEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)

![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)

![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)